An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethyl-5-methoxy-1-indanone
An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethyl-5-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of indanone derivatives, 4,6-Dimethyl-5-methoxy-1-indanone presents a unique substitution pattern that is of significant interest for synthetic and medicinal chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of this specific indanone, offering insights for its application in research and drug development. The 1-indanone core, in particular, is a versatile building block, and its derivatives have been investigated for the treatment of neurodegenerative diseases, as well as for their anti-inflammatory, antiviral, and anticancer properties.[1][3][4]
Physicochemical and Spectral Properties
Precise experimental determination of the physicochemical properties of 4,6-Dimethyl-5-methoxy-1-indanone is crucial for its application in experimental settings. While comprehensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on its structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [5] |
| Molecular Weight | 190.24 g/mol | [5] |
| IUPAC Name | 5-methoxy-4,6-dimethyl-2,3-dihydroinden-1-one | [5] |
| CAS Number | 109025-37-8 | [5] |
| Predicted XLogP3 | 2.4 | [5] |
Spectral Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group, the two methyl groups, and the two methylene groups of the indanone core. The sole aromatic proton would likely appear as a singlet in the aromatic region. The methoxy protons would present as a sharp singlet, while the two methyl groups attached to the aromatic ring would also be singlets. The two methylene groups in the five-membered ring would likely appear as triplets, integrating to two protons each.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and type of carbon atoms. Key resonances would include the carbonyl carbon of the ketone, the aromatic carbons (both protonated and quaternary), the methoxy carbon, the two methyl carbons, and the two methylene carbons of the cyclopentanone ring.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns would likely involve the loss of methyl or methoxy groups, as well as cleavage of the cyclopentanone ring.
Synthesis and Reactivity
The synthesis of 4,6-Dimethyl-5-methoxy-1-indanone can be logically approached through an intramolecular Friedel-Crafts acylation of a suitable precursor. This method is a cornerstone for the synthesis of various 1-indanones.[6]
Proposed Synthetic Pathway
The most plausible synthetic route involves a two-step process starting from 2,4-dimethyl-3-methoxybenzaldehyde.
Caption: Proposed synthetic pathway for 4,6-Dimethyl-5-methoxy-1-indanone.
Experimental Protocol: Synthesis of the Precursor, 3-(2,4-Dimethyl-3-methoxyphenyl)propanoic acid
A detailed protocol for a similar transformation, the synthesis of 3-(m-methoxyphenyl)propionic acid, involves the reduction of the corresponding cinnamic acid derivative.[7] This can be adapted for our target precursor.
Step 1: Knoevenagel Condensation
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Reactants: 2,4-dimethyl-3-methoxybenzaldehyde and malonic acid.
-
Catalyst: Piperidine or another suitable base.
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Solvent: Pyridine or a similar high-boiling solvent.
-
Procedure: The reactants are heated to reflux to drive the condensation and subsequent decarboxylation to form 3-(2,4-dimethyl-3-methoxyphenyl)acrylic acid.
Step 2: Reduction of the Acrylic Acid
-
Reactant: 3-(2,4-dimethyl-3-methoxyphenyl)acrylic acid.
-
Reducing Agent: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
-
Solvent: A suitable organic solvent such as ethanol or ethyl acetate.
-
Procedure: The acrylic acid derivative is subjected to catalytic hydrogenation until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired 3-(2,4-dimethyl-3-methoxyphenyl)propanoic acid.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
The cyclization of the propanoic acid precursor is the key step in forming the indanone ring. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.[6]
Step 1: Reaction Setup
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Reactant: 3-(2,4-dimethyl-3-methoxyphenyl)propanoic acid.
-
Reagent: Polyphosphoric acid (PPA).
-
Procedure: The propanoic acid is added to an excess of PPA with stirring.
Step 2: Cyclization
-
Temperature: The mixture is heated, typically in the range of 80-100 °C, to promote the intramolecular acylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quenching: The reaction mixture is cooled and then carefully poured onto crushed ice to decompose the PPA.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Washing: The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford pure 4,6-Dimethyl-5-methoxy-1-indanone.
Caption: Experimental workflow for the synthesis of 4,6-Dimethyl-5-methoxy-1-indanone.
Potential Biological and Pharmacological Relevance
While specific biological data for 4,6-Dimethyl-5-methoxy-1-indanone is scarce, the broader class of indanone derivatives has shown significant promise in various therapeutic areas. Notably, indanone-based compounds have been extensively investigated as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[3] The substitution pattern on the aromatic ring of the indanone core plays a critical role in modulating the biological activity. The presence of methoxy and methyl groups can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. Further research is warranted to explore the potential of 4,6-Dimethyl-5-methoxy-1-indanone as a modulator of various biological targets, including enzymes and receptors involved in neurodegenerative and inflammatory processes.[8]
Conclusion
4,6-Dimethyl-5-methoxy-1-indanone is a structurally interesting molecule with potential for further exploration in synthetic and medicinal chemistry. This guide has outlined its key chemical properties, a plausible and detailed synthetic route via intramolecular Friedel-Crafts acylation, and its potential for biological activity based on the broader class of indanones. The provided protocols and conceptual framework serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate this and related indanone derivatives for various scientific applications.
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